Product packaging for Undecanoic anhydride(Cat. No.:CAS No. 2082-77-1)

Undecanoic anhydride

Cat. No.: B1581545
CAS No.: 2082-77-1
M. Wt: 354.6 g/mol
InChI Key: DGJTZXXNXZVULP-UHFFFAOYSA-N
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Description

Significance of Carboxylic Acid Anhydrides in Organic Synthesis and Materials Science

Carboxylic acid anhydrides are a class of organic compounds characterized by two acyl groups bonded to the same oxygen atom. numberanalytics.com They are highly reactive and serve as versatile reagents in organic synthesis, primarily as acylating agents. numberanalytics.comorgosolver.comstudysmarter.co.uk This reactivity allows for the introduction of acyl groups into a wide range of molecules, a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com One of the most well-known applications is the use of acetic anhydride (B1165640) in the production of aspirin (B1665792) through the acetylation of salicylic (B10762653) acid. numberanalytics.com

In materials science, acid anhydrides are crucial in the synthesis of polymers such as polyesters and polyamides. numberanalytics.com Their reactions with alcohols and amines are key steps in polymerization processes, leading to materials with diverse properties. Furthermore, they are employed in the surface modification of materials, altering properties like hydrophobicity and compatibility with other substances. researchgate.netresearchgate.netrsc.org For instance, anhydrides are used to modify the surface of cellulose (B213188) nanocrystals to improve their dispersion in polymer matrices. rsc.org

Overview of Undecanoic Anhydride's Position within Long-Chain Aliphatic Anhydride Chemistry

This compound belongs to the family of long-chain aliphatic anhydrides. A key characteristic of these anhydrides is their hydrolytic instability, a property that was initially seen as a drawback for applications like textiles. nottingham.ac.uk However, this lability is now being exploited, particularly in the field of biodegradable polymers. nottingham.ac.ukmdpi.com

Long-chain aliphatic polyanhydrides are noted for their biocompatibility and biodegradability, degrading into non-toxic monomers. acs.orghumanjournals.com The length of the aliphatic chain plays a crucial role in determining the physical properties and degradation rates of the resulting polymers. researchgate.net Longer chains, such as the undecanoyl group in this compound, generally increase hydrophobicity, which can slow down the rate of hydrolysis compared to shorter-chain aliphatic anhydrides. acs.org This tunable degradation rate makes them promising candidates for applications such as controlled drug delivery systems. nottingham.ac.ukacs.orgresearchgate.net While aliphatic polyanhydrides can sometimes be highly crystalline with less than ideal mechanical properties, their copolymerization with other monomers, such as aromatic anhydrides, can lead to materials with improved characteristics. nottingham.ac.ukacs.org

The use of long-chain fatty acid anhydrides can present challenges in certain reactions due to their nonpolar nature, which may lead to lower solubility and reduced mass transfer in polar solvent systems. rsc.org

Scope and Objectives of Advanced Academic Research on this compound

Advanced academic research on this compound and related long-chain anhydrides is focused on several key areas. A significant objective is the development of novel biodegradable polymers. uclm.esiyte.edu.tr Researchers are exploring the synthesis of polyesters and polyanhydrides incorporating undecanoic acid units to create materials with tailored degradation profiles for applications in medicine and sustainable packaging. mdpi.comresearchgate.net

Another major research thrust is in the field of drug delivery. The hydrolytic lability of the anhydride bond is being harnessed to design surface-eroding polymers that can provide sustained release of therapeutic agents. nottingham.ac.ukacs.orgslideshare.net The incorporation of long aliphatic chains from this compound can modulate the release kinetics of encapsulated drugs. acs.org

Furthermore, research is being conducted on the use of this compound as a surface modification agent. Studies are investigating its ability to alter the surface properties of various materials, including nanoparticles and natural polymers like cellulose, to enhance their performance in composites and other advanced materials. researchgate.netrsc.orgmrs-j.org For example, this compound can be used in the synthesis of cellulose esters, creating bio-based materials with potential applications in coatings, films, and plastics. google.comacs.orgrsc.orgresearchgate.net The synthesis of mixed anhydrides, for instance by reacting a long-chain carboxylic acid with acetic anhydride, is an efficient method for these esterifications. acs.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O3 B1581545 Undecanoic anhydride CAS No. 2082-77-1

Properties

IUPAC Name

undecanoyl undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H42O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJTZXXNXZVULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC(=O)CCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174936
Record name Undecanoic anhydride
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Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2082-77-1
Record name Undecanoic acid, anhydride
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Record name Undecanoic anhydride
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Record name Undecanoic anhydride
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Record name Undecanoic anhydride
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Synthetic Methodologies for Undecanoic Anhydride and Its Analogues

Direct Dehydration Approaches for Symmetrical Undecanoic Anhydride (B1165640) Synthesis

The formation of symmetrical anhydrides like undecanoic anhydride can be achieved by the removal of a water molecule from two equivalents of the corresponding carboxylic acid.

Catalytic Thermal Dehydration Processes for this compound

Thermal dehydration of fatty acids represents a potential route for anhydride formation. While high temperatures (e.g., >175°C) have been employed for the disproportionation of fatty acids into their anhydrides, these conditions can sometimes lead to side reactions. google.com The thermal degradation of polyethylene (B3416737), for example, occurs via random scission, breaking down polymer chains. mdpi.com In the context of specific fatty acids like ricinoleic acid, fission into smaller molecules begins at elevated temperatures. scispace.com For the synthesis of anhydrides, controlling the temperature is crucial to favor the desired dehydration reaction over decomposition. The use of catalysts can facilitate this process at lower temperatures, though specific catalytic systems for the thermal dehydration of undecanoic acid to its anhydride are not extensively detailed in the provided results.

Dehydrating Agent-Mediated Synthesis of this compound (e.g., with Acetic Anhydride)

A common and effective method for synthesizing fatty acid anhydrides involves the use of a dehydrating agent. numberanalytics.com Acetic anhydride is a frequently used and preferred dehydrating agent for this purpose. google.com The process typically involves reacting the higher fatty acid with the dehydrating agent. google.com This reaction can lead to an equilibrium mixture of mixed anhydrides (e.g., acetyl/undecanoyl anhydride) and the desired symmetrical anhydride. google.com To drive the reaction towards the formation of the symmetrical anhydride, the lower molecular weight dehydrating agent and the resulting by-product acid (e.g., acetic acid) are continuously removed, often under vacuum. google.com

Other dehydrating agents that can be employed for anhydride synthesis include phosphorus pentoxide (P₄O₁₀) and dicyclohexylcarbodiimide (B1669883) (DCC). numberanalytics.comresearchgate.net For instance, DCC has been used to prepare anhydrides of various fatty acids in high yields (87-94%) by reacting it with the free fatty acid in a solvent like carbon tetrachloride at room temperature. researchgate.net

Dehydrating AgentTypical ConditionsYieldReference
Acetic AnhydrideReaction with fatty acid followed by vacuum removal of by-productsVaries google.com
Dicyclohexylcarbodiimide (DCC)Room temperature in CCl₄87-94% researchgate.net
Phosphorus Pentoxide (P₄O₁₀)General dehydrating agent for carboxylic acidsNot specified numberanalytics.com

Indirect Synthesis Routes for this compound

Indirect methods provide alternative pathways to this compound, often involving the activation of the carboxylic acid functionality.

Carboxylic Acid and Acyl Halide Condensation Strategies

A highly effective and general method for preparing both symmetrical and unsymmetrical acid anhydrides is the reaction between a carboxylic acid or its salt and an acyl halide. uomustansiriyah.edu.iqlibretexts.org This reaction is a cornerstone of anhydride synthesis.

The formation of an acid anhydride from an acyl chloride and a carboxylic acid is a classic example of nucleophilic acyl substitution. uomustansiriyah.edu.iqbyjus.comtestbook.com In this reaction, the carboxylic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The high reactivity of acyl chlorides, due to the electron-withdrawing nature of both the oxygen and chlorine atoms, makes them excellent substrates for this transformation. chemistrystudent.com The reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride ion as a leaving group, forming the anhydride. libretexts.org To drive the reaction to completion, a weak base like pyridine (B92270) is often added to neutralize the hydrogen chloride (HCl) by-product. uomustansiriyah.edu.iqpressbooks.pub

Undecanoyl chloride, the acyl chloride derived from undecanoic acid, is a key intermediate in this process. cymitquimica.comguidechem.com It can be prepared by reacting undecanoic acid with reagents such as thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate. pressbooks.pubjuniperpublishers.comgoogle.com

An alternative and often more efficient approach involves the reaction of an acyl chloride with a carboxylate anion. uomustansiriyah.edu.iqmasterorganicchemistry.com The carboxylate anion, being more nucleophilic than the neutral carboxylic acid, reacts readily with the acyl chloride. uomustansiriyah.edu.iq This method is also a nucleophilic acyl substitution reaction and is suitable for preparing both symmetrical and mixed anhydrides. uomustansiriyah.edu.iq The reaction involves the formation of a new carbon-oxygen bond and the breaking of the carbon-chlorine bond. masterorganicchemistry.com

Nucleophilic Acyl Substitution in this compound Formation

Carbodiimide-Mediated Coupling for this compound

The use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), is a well-established method for the synthesis of carboxylic anhydrides from the corresponding carboxylic acids. nih.govresearchgate.net This reaction proceeds by the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then be attacked by another molecule of the carboxylic acid to yield the symmetrical anhydride and a urea (B33335) byproduct, such as dicyclohexylurea (DCU) when DCC is used. wikipedia.orgchemistry.coach

The general mechanism involves the following steps:

The carboxylic acid adds to one of the double bonds of the carbodiimide to form the O-acylisourea. wikipedia.org

A second equivalent of the carboxylic acid acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate. fiveable.me

This leads to the formation of the acid anhydride and the urea derivative. fiveable.me

This method is advantageous due to its mild reaction conditions, often conducted at room temperature, and high yields. nih.govresearchgate.net For instance, the synthesis of various fatty acid anhydrides, including caprylic, palmitic, stearic, and oleic anhydrides, has been achieved in high yields (87-94%) by reacting the free fatty acid with DCC in carbon tetrachloride at room temperature. nih.govresearchgate.net

However, a potential side reaction is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is an undesired byproduct. wikipedia.org The choice of solvent and reaction conditions can influence the course of the reaction and the formation of this byproduct. researchgate.net

Table 1: Carbodiimide-Mediated Synthesis of Fatty Acid Anhydrides

Fatty Acid Reagent Solvent Conditions Yield (%) Reference
Caprylic Acid Dicyclohexylcarbodiimide (DCC) Carbon Tetrachloride Room Temperature 87-94 nih.govresearchgate.net
Palmitic Acid Dicyclohexylcarbodiimide (DCC) Carbon Tetrachloride Room Temperature 87-94 nih.govresearchgate.net
Stearic Acid Dicyclohexylcarbodiimide (DCC) Carbon Tetrachloride Room Temperature 87-94 nih.govresearchgate.net

Mixed Anhydride Methodologies Involving Undecanoic Acid

The mixed anhydride method is a versatile approach, particularly in peptide synthesis, that can be adapted for the formation of symmetrical anhydrides. thieme-connect.dehighfine.com This method involves the reaction of a carboxylic acid, such as undecanoic acid, with an acyl halide or another acid anhydride in the presence of a tertiary amine. thieme-connect.de For instance, 10-undecenoic acid has been activated with benzoyl chloride in the presence of a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to form a mixed anhydride. nih.gov This mixed anhydride can then react with another molecule of the carboxylic acid to form the symmetrical anhydride, although it is often used in situ for subsequent reactions, such as esterification. nih.gov

A key consideration in mixed anhydride synthesis is the potential for the nucleophile to attack either of the carbonyl groups in the mixed anhydride intermediate. highfine.com To direct the nucleophilic attack to the desired carbonyl group, activating agents like isobutyl chloroformate are often used, which increases the electrophilicity of the amino acid carbonyl in peptide synthesis. thieme-connect.de

In a different approach, a study demonstrated the synthesis of unsymmetrical carboxylic acid anhydrides by reacting various carboxylic acids with acid chlorides in the presence of zinc oxide (ZnO) as a catalyst under solvent-free conditions at room temperature. shirazu.ac.ir This method proved effective for fatty acids like stearic acid and 11-aminoundecanoic acid, which reacted rapidly. shirazu.ac.ir

Table 2: Mixed Anhydride Synthesis Involving Fatty Acids

Carboxylic Acid Activating Agent Catalyst/Base Conditions Product Type Reference
10-Undecenoic Acid Benzoyl Chloride DIPEA 5°C Mixed Anhydride nih.gov
Stearic Acid Various Acid Chlorides ZnO Room Temperature, Solvent-free Unsymmetrical Anhydride shirazu.ac.ir

Phase-Transfer Catalysis in Anhydride Synthesis

Phase-transfer catalysis (PTC) offers an efficient and environmentally friendly approach to synthesizing symmetrical carboxylic anhydrides. ajol.inforesearchgate.net This methodology facilitates the reaction between reactants located in different phases (e.g., a solid and a liquid phase). researchgate.net A notable example is the use of sulfated zirconia with polyethylene glycol (PEG-1000) as a phase-transfer catalyst for the synthesis of symmetrical carboxylic anhydrides from carboxylic acids under mild, solvent-free conditions. ajol.inforesearchgate.net The reaction proceeds with good to excellent yields, and the catalyst system can be recycled and reused. ajol.inforesearchgate.net

The optimization of this method involves studying the effects of reaction temperature and the amount of catalyst. For the synthesis of benzoic anhydride, the optimal temperature was found to be 40°C. ajol.info

Another application of phase-transfer catalysis is in the synthesis of oxybis(phthalic anhydride) from nitro- or halo-substituted phthalic compounds. google.com In this case, a hexaalkylguanidinium salt was used as the phase-transfer catalyst in a non-polar solvent, leading to higher reaction rates and yields compared to other catalysts. google.com

While direct examples for this compound are not detailed, the principles of phase-transfer catalysis are broadly applicable to the synthesis of various carboxylic anhydrides. ajol.inforesearchgate.netresearchgate.net

Table 3: Phase-Transfer Catalysis in Anhydride Synthesis

Reactant Catalyst System Conditions Product Key Feature Reference
Carboxylic Acids Sulfated Zirconia / PEG-1000 40°C, Solvent-free Symmetrical Anhydrides Recyclable catalyst ajol.inforesearchgate.net

Advanced Strategies for Optimization of this compound Synthetic Pathways

Optimizing the synthesis of this compound involves strategies aimed at increasing yield, minimizing byproducts, and employing milder and more sustainable reaction conditions. One approach involves the continuous removal of byproducts to drive the reaction equilibrium towards the desired product. For instance, in a process for preparing fatty acid anhydrides, a first step involves reacting a higher fatty acid with a dehydrating agent under mild conditions. google.com A subsequent step involves the continuous removal of the dehydrating agent and the byproduct acid under vacuum, which converts mixed anhydrides to symmetrical anhydrides. google.com

The purification of the final product is also a critical optimization step. Techniques like thin-film short-path evaporation can be used to purify the symmetrical anhydrides under mild conditions, resulting in a product with minimal byproducts and good color and odor. google.com

Another optimization strategy focuses on the reaction conditions themselves. For the synthesis of (meth)acrylic anhydride, reacting acetic anhydride with (meth)acrylic acid and continuously removing the acetic acid formed by distillation was shown to be an effective process. google.com Adjusting the molar ratio of the reactants is another key parameter for optimization. google.com

In the context of mixed anhydride synthesis for modifying hyaluronic acid with 10-undecenoic acid, optimization involved varying the molar ratio of the mixed anhydride to the hyaluronic acid dimer. nih.gov The highest degree of substitution was achieved at a specific molar ratio, highlighting the importance of stoichiometry in optimizing the reaction outcome. nih.gov

Elucidation of Reaction Mechanisms and Pathways of Undecanoic Anhydride

Nucleophilic Acyl Substitution Reactions of Undecanoic Anhydride (B1165640)

The cornerstone of undecanoic anhydride's reactivity lies in nucleophilic acyl substitution. byjus.comchemistrytalk.orgvanderbilt.edumasterorganicchemistry.comlibretexts.org This class of reactions involves the replacement of the carboxylate leaving group with a nucleophile. chemistrytalk.org The general mechanism proceeds in two main stages: nucleophilic addition to one of the carbonyl carbons to form a tetrahedral intermediate, followed by the elimination of the leaving group (an undecanoate ion) to regenerate the carbonyl double bond. vanderbilt.eduyoutube.com The reactivity of acid anhydrides like this compound is generally greater than that of esters and amides but less than that of acyl chlorides. vanderbilt.edusaskoer.ca

The reaction can be catalyzed by both acids and bases. byjus.com Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon and activates it toward nucleophilic attack. byjus.com In basic conditions, a stronger, more anionic nucleophile attacks the carbonyl group directly. byjus.com

A general representation of nucleophilic acyl substitution on this compound is as follows:

Step 1 (Addition): A nucleophile attacks one of the electrophilic carbonyl carbons of this compound, breaking the carbon-oxygen π bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the undecanoate ion as the leaving group. vanderbilt.edumasterorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

The kinetics and thermodynamics of reactions involving anhydrides are influenced by several factors, including the nature of the nucleophile, solvent, and the presence of catalysts. While specific kinetic data for this compound is not extensively detailed in the provided results, general principles for anhydride reactions apply. For instance, esterification reactions are equilibrium processes, and their rates can be influenced by temperature and catalyst concentration. nih.gov

In many nucleophilic acyl substitution reactions, the equilibrium favors the formation of the product when the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com However, with good leaving groups like carboxylates, the reaction often proceeds efficiently. The thermodynamic favorability of these reactions is often driven by the formation of a stable product and the release of the relatively stable carboxylate anion. youtube.com In some cases, such as the Diels-Alder reaction, kinetic and thermodynamic control can lead to different product distributions based on the reaction temperature, with the more stable product being favored at higher temperatures where the reaction is reversible. masterorganicchemistry.com

Reactivity with Oxygen-Nucleophiles: Esterification Pathways of this compound

The general mechanism for the esterification of this compound with an alcohol is:

The alcohol attacks one of the carbonyl carbons of the this compound. libretexts.org

A tetrahedral intermediate is formed.

The undecanoate group is eliminated as a leaving group. libretexts.org

A proton is lost from the attacking alcohol moiety to yield the ester and a molecule of undecanoic acid. libretexts.org

This method is a common route for synthesizing undecanoate esters. byjus.com

Reactivity with Nitrogen-Nucleophiles: Amidation Pathways of this compound

Ammonia, primary amines, and secondary amines act as nitrogen-nucleophiles and react with this compound to produce amides. libretexts.orglibretexts.org This reaction, known as aminolysis, also follows the nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org Typically, two equivalents of the amine are required; one acts as the nucleophile, and the second acts as a base to neutralize the undecanoic acid byproduct, preventing the protonation of the amine nucleophile. libretexts.orglibretexts.orglibretexts.org

The reaction proceeds as follows:

The amine attacks a carbonyl carbon of this compound. libretexts.org

A tetrahedral intermediate is formed.

The undecanoate leaving group is expelled. libretexts.org

A second molecule of the amine deprotonates the intermediate to form the final amide and an ammonium (B1175870) carboxylate salt. libretexts.orglibretexts.org

This is a synthetically useful method for the formation of N-substituted undecanamides. masterorganicchemistry.com

Hydride Reduction Mechanisms of this compound

This compound can be reduced to primary alcohols using strong hydride-reducing agents like lithium aluminum hydride (LiAlH₄). saskoer.caopenstax.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) can also reduce anhydrides. youtube.com The reaction involves a nucleophilic attack by a hydride ion (H⁻) on each of the carbonyl carbons.

The reduction process generally occurs in two stages for each acyl group:

Nucleophilic Acyl Substitution: A hydride ion attacks one carbonyl group, leading to a tetrahedral intermediate that collapses to form an aldehyde and an undecanoate ion. libretexts.org

Nucleophilic Addition: The resulting aldehyde is then immediately attacked by a second hydride ion, forming an alkoxide intermediate. libretexts.org

Workup: An acidic or aqueous workup protonates the alkoxide ions to yield two molecules of the primary alcohol, 1-undecanol.

It is possible to stop the reduction at the aldehyde stage by using a less reactive, sterically hindered hydride reagent such as lithium tri-tert-butoxyaluminum hydride. libretexts.org

Organometallic Reagent Additions to this compound (e.g., Grignard Reactions)

Grignard reagents (R'MgX) react with this compound to form tertiary alcohols. chemistrytalk.orgleah4sci.com This reaction involves two successive nucleophilic attacks by the Grignard reagent on one of the carbonyl groups. leah4sci.com

The mechanism can be outlined as:

The Grignard reagent attacks a carbonyl carbon, leading to a tetrahedral intermediate which then collapses, eliminating the undecanoate leaving group and forming a ketone. leah4sci.com

A second equivalent of the Grignard reagent then attacks the newly formed ketone in a nucleophilic addition reaction, creating a magnesium alkoxide intermediate. pressbooks.pub

Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol. pressbooks.pubwikipedia.org

It's important to conduct Grignard reactions under anhydrous conditions, as any water present will react with the Grignard reagent and quench it. wikipedia.orgchemguide.co.uk

Stereochemical and Regiochemical Considerations in this compound Reactions

When this compound reacts with chiral nucleophiles or substrates, the stereochemistry of the products becomes an important consideration. For instance, in reactions with chiral alcohols or amines, the stereocenter of the nucleophile is typically retained in the final ester or amide product, as the reaction occurs at the achiral carbonyl center of the anhydride.

Regioselectivity becomes a factor when using mixed anhydrides, where the two acyl groups are different. In such cases, the nucleophile may preferentially attack one carbonyl group over the other, often influenced by steric hindrance or electronic effects. reddit.com For a symmetrical anhydride like this compound, regioselectivity is not a concern as both acyl groups are identical. youtube.com

In reactions like the Friedel-Crafts acylation involving an anhydride, regioselectivity on the aromatic substrate is directed by the existing substituents on the ring. slideshare.net Similarly, in Diels-Alder reactions, while not directly involving this compound as a typical reactant, the principles of stereospecificity (conservation of the dienophile's stereochemistry) and regioselectivity (endo/exo product formation) are fundamental. masterorganicchemistry.com

Side Reactions and Product Selectivity in this compound Chemistry

The principal reactions of this compound involve nucleophilic acyl substitution, where a nucleophile attacks one of the electrophilic carbonyl carbons. longdom.org This leads to the formation of the acylated product and a molecule of undecanoic acid as a byproduct. However, the nature of the nucleophile, reaction conditions, and the inherent reactivity of the anhydride can lead to a variety of side products.

Key factors that influence the selectivity of reactions involving this compound include:

Nature of the Nucleophile: The relative nucleophilicity of species present in the reaction mixture is a primary determinant of product distribution. For instance, in reactions with molecules containing multiple functional groups, such as amino alcohols, the more nucleophilic group will preferentially react. Amines are generally more nucleophilic than alcohols, leading to selective N-acylation over O-acylation under neutral or basic conditions. libretexts.org

Reaction Temperature: Temperature can significantly affect reaction rates and the prevalence of side reactions. numberanalytics.com Higher temperatures can sometimes lead to decomposition or the formation of undesired byproducts.

Catalysts: The choice of catalyst can dramatically influence the selectivity of a reaction. For example, in Friedel-Crafts acylation, the Lewis acid catalyst is essential for activating the anhydride but can also promote side reactions if not used in appropriate amounts. sigmaaldrich.com

Solvent: The solvent can influence the solubility of reactants and intermediates, thereby affecting reaction rates and selectivity. researchgate.net

Steric Hindrance: The steric bulk of both the this compound and the nucleophile can impact the regioselectivity of the reaction. In the acylation of diols, for example, the steric hindrance of the anhydride can determine whether a primary or secondary hydroxyl group is acylated. nih.gov

One common side reaction, particularly during the synthesis of fatty acid anhydrides using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), is the formation of N-acylurea. researchgate.net This occurs through an intramolecular rearrangement of the O-acylisourea intermediate.

The following table provides an overview of potential side reactions and factors influencing selectivity in common transformations involving this compound, based on general principles of acid anhydride chemistry and data from analogous long-chain fatty acid anhydrides.

Reaction TypeDesired ProductPotential Side Reaction(s)Key Factors Influencing SelectivityIllustrative Research Findings (on analogous compounds)
Esterification (with alcohols)Undecanoate Ester- Reaction with trace water (hydrolysis) to form undecanoic acid.
  • In reactions with diols, formation of a mixture of mono- and di-esters.
  • - Anhydrous conditions to prevent hydrolysis.
  • Stoichiometry of reactants to control the degree of esterification in polyols.
  • Steric hindrance of the alcohol and anhydride can influence regioselectivity. nih.gov
  • In the acylation of aromatic 1,2-diols, sterically demanding anhydrides can lead to a reversal of selectivity, favoring acylation of the secondary alcohol over the primary one. nih.gov
    Amidation (with amines)Undecanamide- Reaction with trace water (hydrolysis).
  • In the presence of a competing hydroxyl group (e.g., in amino alcohols), O-acylation can occur, though N-acylation is generally favored.
  • - Use of excess amine or a non-nucleophilic base to neutralize the undecanoic acid byproduct, which can otherwise protonate the starting amine. libretexts.org
  • pH control: In acidic media, the amine can be protonated, reducing its nucleophilicity and allowing for selective O-acylation of a hydroxyl group if present. nih.gov
  • Chemoselective acylation of amines in the presence of phenols and thiols has been achieved with high selectivity in an aqueous medium. semanticscholar.org
    Friedel-Crafts Acylation (with aromatic compounds)Undecanoyl-substituted Aromatic Ketone- Polysubstitution (introduction of more than one acyl group).
  • Rearrangement of the acylium ion (less common than with alkylations).
  • Reaction with other functional groups on the aromatic ring.
  • - Stoichiometry of the Lewis acid catalyst (e.g., AlCl₃); often more than a stoichiometric amount is needed as the product ketone complexes with the catalyst. sigmaaldrich.combyjus.com
  • Reactivity of the aromatic substrate; highly deactivated rings may not react. sigmaaldrich.com
  • In the acylation of anisole (B1667542) with acetic anhydride using a Preyssler catalyst, the main side product is acetic acid, and the reaction shows high para-selectivity.
    Anhydride Synthesis (from undecanoic acid using DCC)This compoundFormation of N-undecanoyl-N,N'-dicyclohexylurea.- Solvent choice can influence the yield of the desired anhydride versus the N-acylurea byproduct. researchgate.netIn the synthesis of fatty acid anhydrides using DCC, the yield of the anhydride versus the N-acylurea side product is dependent on the solvent. For example, the reaction of palmitic acid with DCC in CCl₄ gave an 88.5% yield of the anhydride and a 7.2% yield of the N-acylurea. researchgate.net

    Advanced Analytical Methodologies and Derivatization Strategies for Undecanoic Anhydride

    Gas Chromatography-Mass Spectrometry (GC-MS) for Undecanoic Anhydride (B1165640) and its Derivatives

    Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures. lynchburg.eduresearchgate.net For compounds that are not inherently volatile, such as those with polar functional groups, chemical derivatization is employed to convert them into forms suitable for GC analysis. researchgate.netscience.gov Undecanoic anhydride can be both an analyte of interest and, more commonly, a reagent for the derivatization of other molecules, such as amines, alcohols, and phenols. libretexts.orgnih.gov This process, a form of acylation, involves the addition of an undecanoyl group to the target analyte. libretexts.org The resulting derivative is typically more volatile, less polar, and more thermally stable, making it ideal for GC-MS analysis. researchgate.netlibretexts.org

    In-situ derivatization is a technique where the chemical modification of the analyte occurs directly within the sample matrix or vial prior to injection into the GC-MS system. mdpi.comresearchgate.net This approach is highly efficient as it minimizes sample handling, reduces the potential for analyte loss, and can protect unstable compounds from degradation. mdpi.com

    A common analogue for this compound in in-situ derivatization is acetic anhydride. mdpi.comresearchgate.net In a typical procedure, the sample is placed in a vial, and reagents are added to facilitate the derivatization. For example, using an anhydride for acylation, a buffer is added to control the pH, followed by the anhydride reagent. mdpi.com The mixture is then vortexed to ensure thorough mixing and reaction. mdpi.com After the reaction, the derivatives are extracted into an organic solvent, which is then concentrated and injected into the GC-MS. mdpi.com This in-situ method is particularly valuable for analyzing highly reactive or thermally unstable analytes, as it stabilizes them before the heat-intensive GC process. researchgate.net The technique has been successfully applied to quantify various reactive ingredients in consumer products by preventing their chemical reactions during analysis. mdpi.com

    Acylation is a primary derivatization strategy for compounds containing active hydrogen atoms, such as those in hydroxyl (-OH) and amine (-NH2) groups. libretexts.orgnih.gov While acetylation specifically refers to the introduction of an acetyl group using a reagent like acetic anhydride, the same principle applies to larger anhydrides. lynchburg.edunih.gov Using this compound as a reagent results in "undecanoylation," where an 11-carbon acyl group is attached to the analyte.

    This derivatization is crucial for GC-MS analysis for several reasons:

    Increases Volatility: It converts polar, non-volatile compounds (like poly-hydroxy compounds or biogenic amines) into less polar esters or amides that are volatile enough for gas chromatography. researchgate.net

    Improves Stability: The resulting derivatives are often more thermally stable than the parent compounds, preventing decomposition in the hot GC injection port. libretexts.org

    Enhances Detectability: Derivatization with fluorinated acyl groups can significantly improve sensitivity for electron capture detection (ECD). libretexts.org For mass spectrometry, the derivative provides characteristic fragmentation patterns that aid in structural elucidation and confirmation. mdpi.comresearchgate.net For instance, derivatization with acetic anhydride often yields a characteristic ion from the loss of a ketene (B1206846) molecule, which can be used for selective ion monitoring (SIM) to enhance sensitivity and selectivity. mdpi.comresearchgate.net

    The conversion of a polar analyte into a less polar derivative has a profound impact on its chromatographic behavior and detection. Derivatization generally improves the quality of the chromatographic analysis by producing more volatile and stable compounds that exhibit better peak shapes and improved separation from other matrix components. nih.govsemanticscholar.org

    Key impacts include:

    Improved Peak Shape: Polar analytes can interact with active sites on the GC column, leading to peak tailing and poor resolution. The less polar derivatives exhibit reduced hydrogen bonding and adsorption, resulting in sharper, more symmetrical peaks. researchgate.netgcms.cz

    Enhanced Separation: The change in volatility and polarity of the derivatives can significantly alter their retention times, often leading to better separation from interfering compounds in the sample matrix. semanticscholar.org

    Increased Sensitivity: Derivatization can improve the response of a detector to the analyte. In mass spectrometry, the derivatives often produce higher mass molecular ions that are more distinct from background noise. The predictable fragmentation patterns of these derivatives increase the confidence of identification. mdpi.comepa.gov Studies have shown that derivatization can increase detection sensitivity by up to 2000-fold for long-chain fatty acids. nih.gov

    Acetylation and Other Derivatization Approaches for this compound-Related Analytes

    Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

    Beyond GC-MS, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the detailed structural elucidation of this compound and its derivatives. mdpi.com These techniques provide critical information about the molecule's functional groups and atomic framework.

    ¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the long alkyl chains.

    A triplet signal around δ 0.8-0.9 ppm for the terminal methyl (-CH₃) protons.

    A large, complex multiplet in the region of δ 1.2-1.4 ppm for the bulk methylene (B1212753) (-CH₂-) groups of the fatty acid chain.

    A multiplet around δ 1.6-1.7 ppm for the methylene protons beta to the carbonyl group.

    A triplet signal shifted downfield to approximately δ 2.2-2.5 ppm for the methylene protons alpha to the anhydride carbonyl group (O=C-CH₂-). This downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group. thermofisher.comresearchgate.net

    ¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the structure.

    The carbonyl carbon of an acid anhydride typically appears in the range of δ 165-190 ppm . oregonstate.edu However, this region can overlap with other carboxylic acid derivatives like esters and amides, sometimes making definitive assignment difficult without other supporting data like IR spectroscopy. organicchemistrydata.org

    The alkyl chain carbons would appear in the typical alkane region, with the terminal methyl carbon at ~δ 14 ppm and the various methylene carbons between ~δ 22-34 ppm . bmrb.io The carbon alpha to the carbonyl would be shifted downfield.

    Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm these assignments by showing correlations between connected protons and carbons. mdpi.com Quantitative NMR (qNMR) can also be employed to determine the purity of a sample or the concentration of an analyte by integrating signal areas relative to a known internal standard. ox.ac.uk

    Table 1: Predicted NMR Chemical Shifts (δ) for this compound
    Assignment1H NMR (ppm)13C NMR (ppm)
    C=O (Anhydride Carbonyl)-165 - 190
    α-CH₂ (alpha to C=O)2.2 - 2.5 (triplet)~34
    β-CH₂ (beta to C=O)1.6 - 1.7 (multiplet)~25
    Bulk -(CH₂)₇-1.2 - 1.4 (multiplet)22 - 32
    Terminal -CH₃0.8 - 0.9 (triplet)~14

    Infrared (IR) spectroscopy is highly effective for identifying functional groups within a molecule. thermofisher.com Acid anhydrides have a distinct and easily identifiable IR spectral signature, primarily due to their two carbonyl groups. spectroscopyonline.com

    The key diagnostic IR absorptions for a non-cyclic, saturated anhydride like this compound are:

    Two strong C=O stretching bands: These are the most characteristic feature. They arise from the symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups. spectroscopyonline.comlibretexts.org

    An asymmetric C=O stretching band appears in the region of 1830–1800 cm⁻¹ .

    A symmetric C=O stretching band appears at a lower frequency, between 1775–1740 cm⁻¹ .

    For acyclic (non-cyclic) anhydrides, the higher-frequency (asymmetric) band is typically the more intense of the two. libretexts.org

    C-O Stretching: A strong, broad absorption band for the C-O stretching vibration is observed in the region of 1300–900 cm⁻¹ . uobabylon.edu.iq

    C-H Stretching: Standard absorptions for the sp³ C-H bonds of the long alkyl chains will be present in the 3000–2850 cm⁻¹ region. askthenerd.com

    The presence of this pair of strong carbonyl absorptions at high wavenumbers is a very strong indicator of an anhydride functional group. spectroscopyonline.com

    Advanced Chromatographic Separations (e.g., Size-Exclusion Chromatography with Multiangle Laser Light Scattering)

    Advanced chromatographic techniques are essential for the separation and characterization of complex mixtures. rotachrom.comnumberanalytics.commdpi.com While traditional methods like High-Performance Liquid Chromatography (HPLC) are used for the analysis of small molecules like this compound, more advanced methods are required to characterize larger structures or polymers that may be synthesized from it. sielc.com Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful analytical technique for the absolute determination of molar mass and size of macromolecules in solution, without relying on column calibration with reference standards. wyatt.comharvard.edu

    The SEC-MALS system combines a size-exclusion chromatography (SEC) setup with a multi-angle light scattering (MALS) detector, often along with a concentration detector like a differential refractive index (dRI) or UV detector. wyatt.comharvard.edu The SEC column separates molecules based on their hydrodynamic volume, with larger molecules eluting first. wyatt.com As the separated molecules pass through the MALS detector, they are illuminated by a laser. The intensity of the light scattered by the molecules is measured at multiple angles simultaneously. lcms.cz The intensity of scattered light is directly proportional to the product of the molar mass and the concentration of the molecule. harvard.edu By analyzing the angular dependence of the scattered light, the root mean square (rms) radius, or radius of gyration (Rg), of the molecules can also be determined for particles larger than 10 nm. wyatt.com

    In the context of this compound, SEC-MALS would not be used to analyze the small anhydride molecule itself. Instead, its application becomes critical in scenarios where this compound is used as a reagent to modify polymers or to create larger molecular assemblies. For instance, if this compound were used to functionalize a polymer backbone, SEC-MALS could be employed to:

    Determine the absolute molar mass of the resulting functionalized polymer.

    Assess the polydispersity of the polymer sample after modification. harvard.edu

    Provide information on the conformation of the polymer chains in solution by relating molar mass to the radius of gyration. wyatt.com

    The technique is particularly powerful for characterizing aggregates or bioconjugates. lcms.cznih.gov For example, if this compound were involved in the formation of protein-polymer conjugates or lipid nanoparticles, SEC-MALS would be an indispensable tool for characterizing the size and molar mass distribution of the final product, ensuring quality control and a detailed understanding of the molecular architecture. nih.govmdpi.com

    X-ray Photoelectron Spectroscopy (XPS) and X-ray Reflectometry (XR) in this compound Surface Studies

    The characterization of thin films and surface monolayers is crucial for applications in materials science, electronics, and biosensors. X-ray Photoelectron Spectroscopy (XPS) and X-ray Reflectometry (XR) are two powerful, non-destructive surface analysis techniques that provide complementary information about the chemical composition and physical structure of these layers. griffith.edu.aumeasurlabs.com

    X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), provides quantitative information about the elemental composition and chemical states of atoms within the top 1 to 10 nanometers of a surface. cea.freag.comresearchgate.net The technique involves irradiating a sample with monoenergetic X-rays, which causes the emission of photoelectrons. phi.com The kinetic energy of these emitted electrons is measured, from which their binding energy can be calculated. This binding energy is characteristic of the element and its chemical environment, allowing for the determination of oxidation states and functional groups. researchgate.netphi.com

    In studies related to this compound, XPS is invaluable for analyzing surfaces functionalized with the molecule or its derivatives. For example, in research on self-assembled monolayers, XPS is used to confirm the successful grafting of molecules onto a substrate. A study involving the formation of monolayers from the related compound, undecanoic acid, on silicon surfaces demonstrated the utility of XPS. griffith.edu.au The survey spectrum confirmed the presence of carbon and oxygen on the silicon surface, verifying the attachment of the organic layer. griffith.edu.au High-resolution scans of specific elemental regions (e.g., C 1s, O 1s, Si 2p) can provide detailed information about the chemical bonds formed, such as the Si-C linkage at the substrate interface and the carboxylic acid head groups. griffith.edu.au

    X-ray Reflectometry (XR) is used to determine the thickness, density, and roughness of thin films and layered structures. measurlabs.comuc.edu The technique measures the specular reflection of an X-ray beam from a flat surface at grazing incidence angles. uc.edu The resulting interference pattern, known as Kiessig fringes, is related to the film's thickness. nih.gov By modeling the reflectivity curve, one can extract precise information about the thickness of individual layers, the electron density (which is related to the material's physical density), and the roughness of the surface and any buried interfaces. measurlabs.comnih.gov

    In the same study of undecanoic acid monolayers on silicon, XR was used to characterize the physical structure of the film. griffith.edu.au The analysis provided precise measurements of the monolayer's thickness. After subsequent modification of the surface by coupling other molecules to the acid groups, XR could distinguish the different layers and their respective thicknesses. griffith.edu.au

    The complementary nature of XPS and XR provides a comprehensive picture of surface modifications. While XPS confirms the chemical identity and bonding at the surface, XR reveals the physical dimensions and quality of the film.

    Table 1: XR-Derived Structural Parameters for an Undecanoic Acid Monolayer on Silicon griffith.edu.au
    ParameterValue
    Monolayer Thickness (Å)9 - 11
    Electron Density (e⁻/ų)0.32 - 0.38
    Subsequent Dendrimer Layer Thickness (Å)12

    Dynamic Light Scattering (DLS) for Nanostructure Characterization

    Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of small particles and macromolecules in suspension. numberanalytics.comhoriba.com The method is applicable for particles ranging from approximately one nanometer to several micrometers in diameter. coriolis-pharma.com

    DLS operates by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. swabianinstruments.com These fluctuations are caused by the random Brownian motion of the particles in the liquid medium. horiba.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. swabianinstruments.com A digital correlator measures the degree of similarity between the signal at time t and a later time t+τ. This generates an autocorrelation function, from which the translational diffusion coefficient (Dt) of the particles can be calculated. The hydrodynamic diameter (Dh) of the particles is then determined using the Stokes-Einstein equation. coriolis-pharma.com

    While DLS would not be used to measure the size of the this compound molecule itself, it is a critical tool for characterizing nanostructures that might be formed using this compound. For example, this compound could be a component in the formulation of:

    Nanoparticles: For drug delivery or other applications.

    Liposomes or Vesicles: Where it might be incorporated into the lipid bilayer.

    Emulsions: As a surface-active agent to stabilize droplets.

    Applications of Undecanoic Anhydride in Functional Materials and Polymer Chemistry

    Synthesis of Bio-based Polymers and Copolymers from Undecanoic Anhydride (B1165640) Precursors

    The utilization of undecanoic anhydride and its precursors, primarily 10-undecenoic acid, has led to the development of a range of bio-based polymers with promising characteristics. These materials are synthesized through various polymerization techniques, each imparting distinct structural features and properties to the final polymer.

    Ring-Opening Copolymerization (ROCOP) with Cyclic Anhydrides and Epoxides for Polyester (B1180765) Synthesis

    Ring-opening copolymerization (ROCOP) is a powerful method for producing polyesters from cyclic anhydrides and epoxides. universite-paris-saclay.frwhiterose.ac.uk This technique allows for the creation of polymers with well-defined structures and alternating monomer units. While direct ROCOP of this compound itself is not extensively detailed, the broader context of ROCOP using other cyclic anhydrides like succinic anhydride with bio-based epoxides demonstrates the potential of this strategy for creating sustainable polyesters. universite-paris-saclay.frrsc.orgsioc-journal.cn The process often employs organocatalysts to avoid the use of metal catalysts, aligning with green chemistry principles. universite-paris-saclay.fr The resulting polyesters can have scalable microstructures and properties, making them suitable for a variety of applications. universite-paris-saclay.fr

    Free Radical Copolymerization with Unsaturated Monomers (e.g., Maleic Anhydride and Undecenoates)

    Free radical copolymerization is a versatile technique for synthesizing a variety of copolymers. In a notable study, ω-unsaturated fatty esters, specifically alkyl 10-undecenoates derived from 10-undecenoic acid, were copolymerized with maleic anhydride. researchgate.net This process yielded a series of bio-based comb-like copolymers with varying alkyl side chain lengths. researchgate.net The copolymerization of maleic anhydride with these undecenoate monomers tends to produce alternating copolymers due to the electron donor-acceptor characteristics of the monomers. researchgate.net These copolymers exhibit a range of thermal behaviors, from amorphous to semicrystalline, depending on the length of the alkyl side chains. researchgate.net The presence of the reactive maleic anhydride moiety in the polymer backbone opens up possibilities for further chemical modifications, enabling the development of materials for applications such as drug delivery systems, surfactants, and coatings. researchgate.net

    Design and Synthesis of Comb-like Copolymers and Amphiphilic Undecanoic Acid Derivatives

    Comb-like copolymers, characterized by a polymer backbone with pendant side chains, can be designed to have specific functionalities. The free radical copolymerization of alkyl 10-undecenoates and maleic anhydride is a prime example of synthesizing bio-based comb-like copolymers. researchgate.net These copolymers, with molecular weights ranging from 3,370 to 12,240 g/mol , possess a structure where the length of the alkyl side chain influences the material's properties. researchgate.net

    Furthermore, amphiphilic copolymers with both hydrophilic and hydrophobic segments can be created. For instance, disulfide- and acetal-functionalized comb-like copolymers with poly(ethylene glycol) (PEG) and poly(ε-caprolactone) (PCL) side chains have been synthesized. rsc.org These polymers can self-assemble into micelles in aqueous solutions, making them suitable for applications like controlled drug release. rsc.org

    Poly(amide imide)s and Other Advanced Polymer Formulations Derived from Undecanoic Acid

    Undecanoic acid and its derivatives serve as key monomers in the synthesis of high-performance polymers like poly(amide imide)s (PAIs). Bio-based PAIs have been synthesized using 11-aminoundecanoic acid. researcher.lifeingentaconnect.com In one approach, diimide diacid monomers were prepared by reacting 11-aminoundecanoic acid with an aromatic dianhydride. researcher.lifeingentaconnect.com These monomers were then polymerized with a diamine, such as 1,10-diaminodecane, to produce PAIs with excellent thermal stability, with initial decomposition temperatures exceeding 400°C. researcher.lifeingentaconnect.com The properties of these PAIs, including their glass transition temperature and mechanical strength, can be tailored by altering the structure of the rigid group between the imide rings. researcher.lifeingentaconnect.com For example, changing the rigid group from a phenyl to a diphenyl ether group resulted in a decrease in the glass transition temperature and tensile strength, but an increase in the elongation at break. researcher.lifeingentaconnect.com

    Development of Polymeric Materials for Lubricant Applications

    The unique properties of polymers derived from fatty acids make them suitable for lubricant applications. ontosight.ai While specific research on this compound for this purpose is limited, the broader class of fatty acid-based polymers is recognized for its potential in creating biodegradable and high-performance lubricants. ontosight.ai The long hydrocarbon chain of undecanoic acid can impart desirable lubricating properties. Polymeric viscosity modifiers for lubricants have been developed using acylated olefin copolymers, which can be produced by reacting a polymer like polyisobutylene (B167198) with an unsaturated acid or anhydride. google.com

    This compound in the Development of Hydrogels and Drug Delivery Systems

    The biocompatibility and biodegradability of polymers derived from undecanoic acid and its anhydride make them attractive for biomedical applications, particularly in the fields of hydrogels and drug delivery. nih.govmdpi.comnih.gov

    Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for applications such as wound dressings and drug delivery vehicles. nih.govmdpi.com While direct use of this compound in hydrogel formulation is not extensively documented, the functional groups it can introduce into a polymer backbone are valuable. For instance, the reactive anhydride group can be used to crosslink polymer chains or to attach therapeutic agents.

    In drug delivery, polymers derived from undecanoic acid can form micelles or nanoparticles to encapsulate and control the release of therapeutic agents. rsc.orggoogle.com For example, amphiphilic comb-like copolymers with undecanoic acid-derived segments can self-assemble into core-shell structures in an aqueous environment, with the hydrophobic core serving as a reservoir for poorly water-soluble drugs. rsc.org The release of the drug can then be triggered by environmental stimuli such as pH or the presence of specific enzymes. rsc.org The biodegradability of these polymers ensures that the carrier material is safely eliminated from the body after fulfilling its function. acs.org

    Role of this compound in Surface Functionalization and Thin Film Formation

    The functionalization of surfaces to impart specific chemical and physical properties is a cornerstone of modern materials science. Undecanoic acid and its derivatives, such as this compound, play a significant role in this field, particularly in the formation of well-ordered thin films known as self-assembled monolayers (SAMs). These monolayers serve as versatile platforms for the subsequent attachment of more complex molecules. The process typically involves creating a monolayer of undecanoic acid on a substrate, thereby exposing a surface of carboxylic acid groups. These groups can then be activated to become highly reactive towards nucleophiles, such as the amine groups present in polymers and biomolecules. This activation step is where the chemistry of an anhydride becomes crucial. The carboxylic acid can be converted into a reactive ester or a mixed anhydride, which then readily undergoes acylation reactions. This method allows for the robust, covalent attachment of functional layers, transforming the inert surface of a substrate into a chemically active interface for various applications.

    Covalent Attachment and Dendrimer Immobilization Strategies on Undecanoic Acid Monolayers

    A prominent application of undecanoic acid-functionalized surfaces is the immobilization of dendrimers, which are highly branched, well-defined macromolecules. The strategy hinges on forming a stable amide bond between the surface and the dendrimer. This is typically not achieved by using pre-synthesized this compound, but rather through the in situ activation of a self-assembled monolayer of undecanoic acid on a substrate like silicon or gold. ansto.gov.auutexas.edugriffith.edu.au

    The process begins with the formation of a dense, organized monolayer of undecanoic acid (or a similar molecule like mercaptoundecanoic acid on gold) on the substrate. utexas.edugriffith.edu.au The terminal carboxylic acid groups of this monolayer are then chemically activated. A common and highly effective method for this activation involves using a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). griffith.edu.auacs.org This reaction converts the surface carboxylic acid groups into NHS esters. This activated surface is highly susceptible to nucleophilic attack by the primary amine groups located on the periphery of dendrimers, such as poly(amidoamine) (PAMAM) dendrimers. griffith.edu.auchemrevlett.com The reaction results in the formation of a stable, covalent amide linkage, securely grafting the dendrimers to the surface. ansto.gov.augriffith.edu.au Other activation methods, such as using ethyl chloroformate, have also been employed to create reactive "anhydride-activated" monolayers for dendrimer coupling. utexas.edu

    Researchers have characterized these dendrimer-functionalized surfaces extensively. X-ray Photoelectron Spectroscopy (XPS) has been used to confirm the chemical composition and the formation of amide bonds. ansto.gov.augriffith.edu.au Techniques like X-ray reflectometry (XR) and Atomic Force Microscopy (AFM) provide insights into the structure and morphology of the immobilized layer. ansto.gov.augriffith.edu.au For instance, studies on the immobilization of PAMAM dendrimers on activated undecanoic acid monolayers on silicon have shown that the dendrimers often adopt a collapsed or flattened conformation on the surface rather than retaining their ideal spherical shape. ansto.gov.augriffith.edu.au XR measurements have indicated a thickness of around 12 Å for the dendrimer layer, which is significantly less than the hydrodynamic diameter of the dendrimers in solution, supporting the collapsed model. ansto.gov.au AFM images further reveal a relatively homogeneous layer of these deformed dendrimers, suggesting that multiple amine groups on each dendrimer react with the activated surface, causing it to spread out and fill voids. ansto.gov.augriffith.edu.au

    This covalent immobilization strategy creates robust, highly functionalized surfaces that leverage the unique properties of dendrimers, such as their high density of terminal groups, for potential applications in biosensors, catalysis, and as specialized coatings. researchgate.net

    Interactive Data Table: Dendrimer Immobilization on Undecanoic Acid Monolayers

    SubstrateMonolayer MoleculeActivation ChemistryImmobilized MoleculeKey Findings & CharacterizationReference(s)
    Silicon (111)Undecanoic AcidEDC / NHSPoly(amidoamine) (PAMAM) DendrimersAmide bond formation confirmed by XPS. XR showed a dendrimer layer thickness of 12 Å. AFM revealed collapsed dendrimer morphology. ansto.gov.au, griffith.edu.au
    Gold (Au)Mercaptoundecanoic Acid (MUA)Ethyl ChloroformateDendrimer-Encapsulated Pd Nanoparticles (DENs)Covalent amide bond formation between unquaternized amine groups on the dendrimer and the anhydride-activated SAM. utexas.edu
    Gold (Au)Mercaptoundecanoic Acid (MUA) / Mercaptopentane (MP)Not specified (bulk-phase coupling first)Poly(iminopropane-1,3-diyl) DendrimersDendrimers linked to the MUA component of a mixed SAM via amide bonds. utexas.edu
    Silicon (111)Undecylenic AcidEDC / NHSAmine-modified single-strand DNASuccessful covalent immobilization of DNA via amide bond formation to the activated acid surface. acs.org

    Biochemical and Medicinal Chemistry Research Leveraging Undecanoic Anhydride Derivatives

    Synthesis of Biologically Active Compounds via Undecanoic Anhydride (B1165640) Intermediates

    Undecanoic anhydride is a valuable reagent in organic synthesis for the creation of new molecules with potential therapeutic applications. The anhydride moiety is an effective acylating agent, enabling the formation of stable amide and ester bonds with various nucleophiles. This reactivity is harnessed to conjugate the undecanoyl group to other molecules, thereby modifying their properties and biological activities.

    The general principle involves the reaction of this compound with an alcohol or amine, leading to the formation of an undecanoate ester or an undecanamide, respectively, and undecanoic acid as a byproduct. This method is advantageous for its typically mild reaction conditions. unmc.edu The anhydride bond is more susceptible to hydrolysis than an ester bond, making anhydride-based compounds potentially useful as prodrugs that can release a carboxylic acid-containing drug at a predictable rate. google.com

    Research has explored the synthesis of various biologically active compounds using this approach. For instance, derivatives of betulinic acid, when conjugated with ω-aminoalkanoic acids like undecanoic acid, have shown potent and specific activity against the human immunodeficiency virus type 1 (HIV-1). acs.org The synthesis of these conjugates often involves activating the carboxylic acid, a role that can be fulfilled by forming a mixed anhydride intermediate. Similarly, propylphosphonic anhydride (T3P) has been used as a coupling reagent to create amide derivatives of various carboxylic acids, demonstrating the utility of anhydride-based chemistry in generating libraries of potential drug candidates under mild conditions. unmc.edu The formation of a mixed anhydride between a carboxylic acid and a reagent like T3P or another acid chloride creates a highly reactive intermediate that readily acylates amines or alcohols to form the desired product. beilstein-journals.org This strategy has been applied to synthesize a wide array of compounds, including those with anti-inflammatory and antimicrobial properties. beilstein-journals.org

    Investigation of Undecanoic Acid and its Anhydride Derivatives as Antimicrobial Agents

    Undecanoic acid, the parent carboxylic acid of this compound, and its derivatives have demonstrated significant antimicrobial properties against a spectrum of bacteria and fungi. researchgate.netajol.info While undecanoic acid itself is a potent antifungal agent, chemical modification into derivatives can enhance this activity and broaden its spectrum. researchgate.netnih.gov

    One notable derivative, 10-undecanhydroxamic acid, synthesized from undecanoic acid, was found to have higher efficacy than its parent compound against various fungi and bacteria, including Salmonella enterica. nih.gov Its mechanism of action is believed to rely on its ability to chelate iron ions, thereby depriving microbes of this essential nutrient and inhibiting their growth. researchgate.netnih.gov

    Another strategy involves conjugating undecanoic acid to other molecules, such as peptides. In one study, a synthetic antibacterial peptide was covalently linked to saturated fatty acids of different lengths. The resulting conjugate with undecanoic acid (C11:0) exhibited the highest antimicrobial activity among the series, demonstrating a clear length-dependent relationship. mdpi.com This undecanoic acid-peptide conjugate was effective against several bacterial strains, including S. aureus and E. faecium, and showed a fast, bactericidal mode of action. mdpi.com

    The antimicrobial potential of undecanoic acid is also recognized in its ability to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov Studies have shown that undecanoic acid can repress biofilm formation by pathogens like enterohemorrhagic E. coli (EHEC) without exhibiting direct bactericidal activity against the cells, suggesting a different mechanism of action related to persistence and community behavior. nih.gov

    The table below summarizes research findings on the antimicrobial activity of various undecanoic acid derivatives.

    Derivative/CompoundTarget Microorganism(s)Key Finding
    Undecanoic AcidEnterohemorrhagic E. coli (EHEC)Inhibited persister cell and biofilm formation. nih.gov
    10-Undecanhydroxamic AcidSalmonella enterica, various fungi and bacteriaShowed higher antimicrobial efficacy than undecanoic acid by chelating iron ions. nih.gov
    Undecanoic acid-peptide conjugate (C11:0)S. aureus, E. faecium, A. bohemicusDisplayed high, length-dependent antimicrobial activity with a bactericidal mode of action. mdpi.com
    Undec-10-enehydrazide derivativesE. coli, B. subtilis, S. aureus, A. niger, A. fumigatusSynthesized derivatives showed potent antibacterial and antifungal activities. researchgate.netinnovareacademics.in

    This compound Derivatives in Corrosion Inhibition Studies

    Derivatives synthesized from undecanoic acid and, by extension, this compound, have been investigated as effective corrosion inhibitors, particularly for mild steel in acidic environments. aessweb.comresearchgate.net The use of organic compounds as corrosion inhibitors is a practical method for protecting metals. The effectiveness of these inhibitors is typically related to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. aessweb.com

    Fatty acid derivatives are attractive as corrosion inhibitors because they are environmentally benign and can be sourced renewably. aessweb.com Various derivatives of undecanoic acid, such as hydrazides, thiosemicarbazides, and phenylamides, have been synthesized and tested. aessweb.comresearchgate.net These molecules typically contain heteroatoms like nitrogen, oxygen, and sulfur, as well as aromatic rings, which act as active centers for adsorption onto the metal surface. aessweb.comresearchgate.net

    Studies on anhydride derivatives, in general, have shown them to be effective mixed-type inhibitors for carbon steel in hydrochloric acid solutions. researchgate.net Their presence increases the charge transfer resistance and decreases the double-layer capacitance at the metal-solution interface. researchgate.net The adsorption of these inhibitor molecules onto the steel surface often follows established adsorption isotherms, such as the Temkin or Langmuir isotherms. aessweb.comresearchgate.netresearchgate.net

    The relationship between the molecular structure of an inhibitor and its corrosion prevention efficiency is a critical area of study. Understanding this relationship allows for the rational design of more effective inhibitors. frontiersin.org Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating these structure-activity relationships. researchgate.netfrontiersin.orgktu.lt

    For undecanoic acid-based inhibitors, research has focused on how different functional groups and substituents on the molecule affect its performance. researchgate.netresearchgate.net For example, in a study of 11-thiocyanatoundecanoic acid phenylamide derivatives, the type of substituent on the phenyl ring was found to significantly influence the inhibition efficiency. researchgate.net

    Several quantum chemical parameters are calculated to predict inhibitor effectiveness:

    EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher EHOMO values indicate a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition.

    ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower ELUMO values suggest a greater ability of the molecule to accept electrons from the metal.

    Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity and generally better inhibition efficiency. ktu.lt

    Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. researchgate.net

    Fraction of Electrons Transferred (ΔN): This value indicates the tendency of the inhibitor molecule to donate electrons to the metal surface. researchgate.netktu.lt

    The table below presents theoretical data for several undecanoic acid derivatives and correlates them with observed corrosion inhibition efficiency.

    Inhibitor DerivativeSubstituent GroupEHOMO (eV)ELUMO (eV)ΔE (eV)Inhibition Efficiency
    N-(4-methoxyphenyl)-11-thiocyanatoundecanamide-OCH3 (methoxy)-8.54-1.167.38Highest
    N-phenyl-11-thiocyanatoundecanamide-H (none)-8.84-1.117.73Medium
    N-(3-nitrophenyl)-11-thiocyanatoundecanamide-NO2 (nitro)-9.25-2.316.94Lowest

    Data derived from theoretical studies on phenylamide derivatives. researchgate.net Note that while a lower ΔE generally correlates with higher efficiency, other factors like the nature of the substituent and its electronic effects (electron-donating vs. electron-withdrawing) play a complex role.

    The results show that the presence of an electron-donating group (methoxy) led to the highest inhibition efficiency, while an electron-withdrawing group (nitro) resulted in the lowest. researchgate.net This is because electron-donating groups increase the electron density at the adsorption centers of the molecule, facilitating stronger bonding to the metal surface. researchgate.netresearchgate.net These studies demonstrate a strong correlation between molecular structure and inhibitory action, providing a basis for designing novel and more effective corrosion inhibitors. researchgate.netfrontiersin.org

    Theoretical and Computational Chemistry Investigations of Undecanoic Anhydride

    Quantum Chemical Studies on Undecanoic Anhydride (B1165640) Reactivity and Selectivity (e.g., DFT)

    Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and reactivity of molecules. nih.gov These methods calculate the electron density of a system to determine its energy, molecular orbitals, and various reactivity descriptors. huntresearchgroup.org.uk Although direct DFT studies on undecanoic anhydride are not extensively published, research on other carboxylic anhydrides and related long-chain molecules provides a clear picture of the expected findings.

    The reactivity of an anhydride is largely governed by the electrophilicity of its carbonyl carbons and the stability of the carboxylate leaving group. DFT calculations can precisely map the molecular electrostatic potential (MESP), identifying regions susceptible to nucleophilic or electrophilic attack. mdpi.com For this compound, the MESP would show strong positive potentials around the two carbonyl carbons, confirming them as the primary sites for nucleophilic attack, a fundamental step in its acylation reactions.

    Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another key aspect of reactivity analysis. libretexts.org The energy of the LUMO indicates the ability of a molecule to accept electrons, while the HOMO energy relates to its electron-donating ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For a typical aliphatic anhydride, the LUMO is expected to be localized on the antibonding π* orbitals of the carbonyl groups, making them electron-accepting centers. The HOMO would likely be centered on the lone pairs of the bridging oxygen atom.

    Table 8.1.1: Representative Global Reactivity Descriptors Calculated via DFT for Analogous Compounds
    DescriptorFormulaTypical InterpretationIllustrative Value (eV) for an Anhydride Derivative mdpi.com
    HOMO Energy EHOMOElectron-donating ability-8.15
    LUMO Energy ELUMOElectron-accepting ability-2.31
    Energy Gap ΔE = ELUMO - EHOMOChemical reactivity and stability5.84
    Chemical Potential μ = (EHOMO + ELUMO) / 2Electron escaping tendency-5.23
    Chemical Hardness η = (ELUMO - EHOMO) / 2Resistance to change in electron configuration2.92
    Electrophilicity Index ω = μ² / (2η)Propensity to accept electrons4.67

    Note: The values presented are illustrative and derived from a DFT study on a functionalized anhydride (4,5-dichlorophthalic anhydride derivative) to demonstrate the type of data generated in such analyses. Specific values for this compound would require a dedicated computational study.

    Furthermore, quantum chemical calculations can model the entire reaction pathway for processes like hydrolysis or aminolysis, identifying the transition state structures and calculating the activation energy barriers. acs.org This allows for a detailed understanding of the reaction mechanism and selectivity, explaining, for example, why a reaction might favor one nucleophile over another. mdpi.com

    Molecular Dynamics Simulations of this compound Interactions in Complex Systems

    Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.com For an amphiphilic molecule like this compound, with its long hydrophobic alkyl chains and polar anhydride headgroup, MD simulations are ideal for studying its interactions in complex environments such as in solution, at interfaces, or within biological membranes. mdpi.compharmaexcipients.com

    While specific MD studies of this compound are not prominent in the literature, simulations of analogous long-chain amphiphiles (like fatty acids and their derivatives) are common and highly relevant. mdpi.com These studies reveal how such molecules behave in aqueous solutions, where they can self-assemble into structures like micelles or vesicles to minimize the unfavorable interaction between their hydrophobic tails and water. rsc.org An MD simulation of this compound in water would predict its critical micelle concentration and characterize the structure and dynamics of the resulting aggregates.

    A particularly relevant area of investigation is the interaction of long-chain molecules with lipid bilayers, which serve as models for cell membranes. mdpi.comaps.org MD simulations can track the insertion of an amphiphilic molecule into a membrane, its orientation and position within the bilayer, and its effect on membrane properties. pharmaexcipients.com For this compound, simulations could determine its preferred location—whether near the polar headgroups or within the hydrophobic core—and quantify its impact on membrane thickness, lipid chain order, and lateral diffusion of lipid molecules. This information is crucial for applications involving drug delivery or understanding the biocompatibility of materials derived from this compound.

    Table 8.2.1: Key Parameters from MD Simulations of Long-Chain Amphiphiles in a Lipid Bilayer
    ParameterDescriptionTypical Findings from MD Simulations of Analogous Molecules
    Area per Lipid The average surface area occupied by a lipid molecule in the bilayer plane.Insertion of amphiphiles can increase or decrease this value, indicating membrane expansion or compression.
    Bilayer Thickness The average distance between the headgroups of the two lipid leaflets.Can be altered by the presence of intercalating molecules, affecting membrane stability. mdpi.com
    Order Parameter (SCD) A measure of the conformational order of the lipid acyl chains.Guest molecules can disrupt lipid packing, leading to a decrease in the order parameter.
    Diffusion Coefficient The rate at which molecules move laterally within the membrane.Provides insight into membrane fluidity; can be calculated from the mean square displacement over time. nih.gov
    Free Energy of Insertion The energy change associated with moving a molecule from the solvent into the membrane.Can be calculated using advanced sampling techniques to predict the spontaneity and stability of membrane association.

    Note: This table illustrates the types of data that would be generated from an MD simulation of this compound interacting with a complex system like a lipid membrane, based on common studies of similar amphiphilic molecules.

    Computational Design of Novel Reactions and Materials Involving this compound

    Computational design leverages theoretical chemistry and processing power to predict and optimize molecules and materials for specific functions before they are synthesized in the lab. researchgate.net This in silico approach accelerates the discovery of new catalysts, reaction pathways, and materials with desired properties, such as thermal stability, specific mechanical characteristics, or self-assembling capabilities. rsc.orgepfl.ch

    For this compound, computational design could be applied in several promising areas:

    Design of Novel Polymers: this compound can serve as a monomer or a cross-linking agent in polymerization reactions. hycat.com Computational methods can be used to design novel copolymers by screening different comonomers to react with this compound. DFT calculations could predict the reaction energetics for different monomer pairings, while MD simulations could predict the bulk properties of the resulting polymers, such as their glass transition temperature, mechanical strength, and morphology. This approach could guide the synthesis of new bio-based plastics or resins with tailored properties.

    Catalyst Design for Anhydride Reactions: While many reactions with anhydrides proceed readily, catalysts are often used to improve reaction rates and selectivity. Computational chemistry can be a powerful tool for designing new catalysts. researchgate.net For instance, researchers could model the interaction of this compound with the active site of various potential catalysts (e.g., organocatalysts or metal complexes). By calculating the energy profile of the catalyzed reaction, the most efficient catalyst can be identified, reducing the need for extensive experimental screening.

    Engineering Self-Assembling Systems: The amphiphilic nature of this compound makes it a candidate for creating structured nanomaterials through self-assembly. publicationslist.orgarxiv.org Computational design can be used to explore how chemical modifications to the this compound structure—for example, by introducing functional groups onto its alkyl chains—would affect its self-assembly behavior in different solvents. MD simulations can predict the resulting morphologies (e.g., spheres, cylinders, or lamellae), which is critical for applications in nanotechnology and drug delivery.

    Table 8.3.1: Hypothetical Workflow for the Computational Design of a Novel Polymer from this compound
    StepComputational MethodObjective
    1. Monomer Screening DFT / High-Throughput Virtual ScreeningIdentify a library of potential co-monomers and calculate their reaction favorability with this compound.
    2. Reaction Mechanism DFT (Transition State Search)For promising candidates, calculate the activation energy barriers for the polymerization reaction to predict kinetics.
    3. Polymer Chain Simulation MD Simulations (Amorphous Cell)Model short chains of the new polymer to predict bulk properties like density, glass transition temperature, and solubility parameters.
    4. Mechanical Properties MD Simulations (Deformation)Apply simulated stress/strain to the polymer model to predict mechanical properties like Young's modulus and yield strength.
    5. Synthesis & Validation Laboratory ExperimentSynthesize the most promising candidate identified through simulation and compare its measured properties to the predicted values.

    Future Research Directions and Emerging Paradigms for Undecanoic Anhydride

    Sustainable Synthesis Routes for Undecanoic Anhydride (B1165640) from Renewable Feedstocks

    The future of chemical manufacturing is intrinsically linked to the utilization of renewable resources. For undecanoic anhydride, the most promising sustainable pathway begins with castor oil, a non-edible and abundant vegetable oil. researchgate.net Castor oil is a rich source of ricinoleic acid, which constitutes up to 90% of its fatty acid content. mdpi.com

    The key intermediate, undecylenic acid (10-undecenoic acid), is efficiently produced via the pyrolysis of ricinoleic acid. researchgate.netmdpi.com This thermal cracking process also yields heptaldehyde, another valuable chemical. researchgate.net Undecylenic acid, a C11 fatty acid with a terminal double bond, serves as a versatile bio-based building block. researchgate.net

    Future research will likely focus on optimizing this pathway and the subsequent conversion to this compound. The process involves two main steps:

    Hydrogenation: The terminal double bond of undecylenic acid is hydrogenated to yield undecanoic acid. This is a well-established process, but research continues into developing more efficient and greener catalysts to perform this transformation under milder conditions.

    Anhydride Formation: Undecanoic acid is then converted to this compound. While conventional methods include reacting the carboxylic acid with a dehydrating agent or converting it to an acid chloride followed by reaction with a carboxylate, future work will target direct catalytic methods that improve atom economy and minimize waste. libretexts.org

    The focus on feedstocks derived from non-food biomass like castor oil aligns with global sustainability goals, reducing the chemical industry's reliance on finite fossil fuels. oc-praktikum.de

    Table 1: Renewable Feedstock Profile for Undecanoic Acid

    Feedstock Attribute Description Citation
    Primary Source Castor Oil (from the plant Ricinus communis) researchgate.net
    Key Precursor Ricinoleic Acid mdpi.com
    Bio-based Intermediate 10-Undecenoic Acid (Undecylenic Acid) researchgate.netmdpi.com
    Production Method Pyrolysis (thermal cracking) of ricinoleic acid researchgate.net
    Sustainability Aspect Non-edible, renewable, reduces fossil fuel dependence researchgate.netoc-praktikum.de

    Novel Applications in Advanced Functional Materials and Nanotechnology

    The unique molecular structure of this compound, featuring two C11 alkyl chains linked by an anhydride group, makes it a prime candidate for developing advanced functional materials and for applications in nanotechnology. mdpi.comafmdsrmist2024.inrsc.org Future research is expected to explore its use primarily as a surface modification agent and as a building block for functional polymers.

    Surface Functionalization of Nanomaterials: The anhydride functional group is highly reactive towards surface hydroxyl (-OH) and amine (-NH2) groups present on a wide variety of nanomaterials. This reaction results in the covalent attachment of the undecanoyl (C11) alkyl chain to the nanoparticle surface. This modification can be used to:

    Tune Surface Properties: Impart hydrophobicity to otherwise hydrophilic nanoparticles (e.g., silica (B1680970), metal oxides), allowing for their stable dispersion in non-polar polymer matrices or organic solvents. utexas.edu

    Create Protective Coatings: Form a dense, hydrophobic layer on material surfaces to protect against moisture and corrosion.

    Enhance Biocompatibility: While the long alkyl chain is hydrophobic, the linkage chemistry can be a precursor to further functionalization, for instance, creating core-shell nanoparticles. ucl.ac.ukresearchgate.net

    Table 2: Potential Nanotechnology Applications for this compound

    Nanomaterial Purpose of Functionalization Prospective Application Citation
    **Metal Oxides (e.g., ZnO, TiO₂, SiO₂) ** Increase hydrophobicity, improve dispersion in organic media Polymer nanocomposites, UV-protective coatings, catalysts utexas.edumdpi.com
    Iron Oxide Nanoparticles (IONPs) Stabilize particles, create hydrophobic shell Magnetic resonance imaging (MRI) contrast agents, drug delivery ucl.ac.uk
    Silver/Gold Nanoparticles Control surface chemistry, provide stability Antimicrobial coatings, sensors, electronics researchgate.net
    Cellulose (B213188) Nanocrystals (CNCs) Reduce moisture sensitivity, improve compatibility with plastic matrices Bio-based nanocomposites, self-healing materials researchgate.net

    The development of such functionalized nanomaterials is a cornerstone of creating the next generation of smart materials for electronics, sensors, and biomedical devices. unistpcfl.comtaylorfrancis.com

    Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

    A fundamental understanding of the structure, reactivity, and dynamics of this compound is crucial for optimizing its existing applications and discovering new ones. Future research will heavily rely on a synergistic combination of advanced spectroscopic methods and high-level computational chemistry to elucidate its behavior at a molecular level.

    Computational Modeling: Theoretical studies, particularly those employing Density Functional Theory (DFT) and post-Hartree-Fock methods like Coupled Cluster (CCSD(T)), can provide invaluable insights. researchgate.netrsc.org Research efforts will likely focus on:

    Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and the energy barriers between different conformers. researchgate.net

    Reaction Mechanisms: Modeling the step-by-step pathway of its reaction with various functional groups (e.g., alcohols, amines) to understand the energetics and transition states involved in surface functionalization and bioconjugation. rsc.org

    Vibrational Spectra Prediction: Calculating theoretical infrared (IR) and Raman spectra to aid in the interpretation of experimental data. researchgate.net

    Advanced Spectroscopy: Experimental techniques will be essential to validate computational models and to probe the molecule's behavior in real-world systems.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the structure of this compound and its reaction products. researchgate.netacs.org

    Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is ideal for monitoring the disappearance of the characteristic anhydride C=O stretching bands and the appearance of new ester or amide bands during a reaction. researchgate.nettandfonline.com

    Microwave Spectroscopy: For gas-phase studies, this method can provide highly precise data on the molecule's rotational constants and geometric structure, offering a stringent benchmark for computational results. researchgate.net

    Table 3: Advanced Techniques for Mechanistic Studies of this compound

    Technique Research Focus Expected Insight Citation
    Computational Chemistry (DFT, CCSD(T)) Reaction pathways, transition states Understanding of reactivity and selectivity researchgate.netrsc.org
    FTIR & Raman Spectroscopy Real-time reaction monitoring Confirmation of covalent bond formation on surfaces or with biomolecules tandfonline.com
    NMR Spectroscopy Structural elucidation of products Verification of conjugation and modification products researchgate.netacs.org
    Microwave Spectroscopy Gas-phase molecular structure Precise bond lengths and angles for benchmarking calculations researchgate.net

    Integration of this compound in Bio-Inspired Chemical Systems and Bioconjugation

    Bioconjugation, the covalent linking of molecules to a biomolecule, is a powerful strategy for developing therapeutics, diagnostic agents, and tools for chemical biology. spirochem.comthermofisher.com Anhydrides are effective acylating agents that readily react with nucleophilic groups in biomolecules, most notably the primary amine of lysine (B10760008) residues and the N-terminus of proteins. wiley-vch.denih.gov

    Future research will explore the use of this compound as a tool to strategically modify proteins, peptides, and other biological entities. The key feature it offers is the introduction of a long (C11) lipophilic tail. This "fatty acylation" can have profound effects on the properties of a biomolecule:

    Enhanced Membrane Interaction: The attached lipid chain can promote interaction with or insertion into cell membranes, potentially facilitating the cellular uptake of therapeutic peptides or proteins. nih.gov

    Prolonged Half-Life: Conjugation with fatty acids is a clinically validated strategy to extend the in-vivo half-life of protein drugs by promoting binding to serum albumin, which acts as a carrier and reduces renal clearance. google.com

    Modulation of Self-Assembly: Introducing hydrophobic chains can be used to drive the self-assembly of peptides or proteins into well-defined nanostructures, such as micelles or fibrils, for applications in drug delivery and tissue engineering. nih.gov

    While cyclic anhydrides are often used as pH-sensitive linkers, the reactivity of linear this compound offers a direct and robust method for lipidation. nih.govnih.gov

    Table 4: Potential Outcomes of Bioconjugation with this compound

    Biomolecule Class Target Functional Group Potential Effect of Lipidation Application Area Citation
    Therapeutic Proteins Lysine ε-amino groups Increased plasma half-life, altered biodistribution Drug delivery google.com
    Peptides N-terminus, Lysine Enhanced cell membrane permeability, induction of self-assembly Drug delivery, Nanomedicine nih.govnih.gov
    Aminoglycoside Antibiotics Amine groups Modified antibacterial spectrum, altered toxicity profile Infectious disease treatment spirochem.com
    Polysaccharides (e.g., Chitosan) Amine groups Increased hydrophobicity, formation of self-assembled nanoparticles Biomaterials, Drug delivery nih.gov

    This compound in Green Chemistry and Sustainable Chemical Processes

    The entire lifecycle of this compound, from its synthesis to its application and end-of-life, can be viewed through the lens of green chemistry, highlighting its potential as a sustainable chemical. researchgate.netajgreenchem.comresearchgate.net Future research will aim to optimize each step to align with the 12 Principles of Green Chemistry. acs.org

    Renewable Feedstocks (Principle #7): The synthesis pathway originates from castor oil, a renewable and non-food crop, which is a prime example of sustainable resource utilization. researchgate.netoc-praktikum.de

    Atom Economy (Principle #2): Research into catalytic methods for converting undecanoic acid to its anhydride aims to maximize the incorporation of all starting materials into the final product, thus minimizing waste.

    Safer Solvents and Auxiliaries (Principle #5): Efforts to conduct the synthesis and subsequent applications in greener solvents or under solvent-free conditions will be a key research area.

    Design for Energy Efficiency (Principle #6): Developing catalysts that allow reactions to occur at ambient temperature and pressure will reduce the energy footprint of processes involving this compound.

    Reduce Derivatives (Principle #8): As a reactive molecule, this compound can directly functionalize surfaces and biomolecules, often in a single step, avoiding the need for complex protection/deprotection sequences common in other synthetic routes. acs.org

    Design for Degradation (Principle #10): The ester or amide bonds formed when this compound reacts are susceptible to hydrolysis. This intrinsic feature can be harnessed to design materials, such as polymers or surface coatings, that are biodegradable or can be disassembled at the end of their useful life. umn.edu

    By integrating these principles, the production and use of this compound can contribute to more sustainable industrial processes, reducing environmental impact and promoting a circular economy. wiley-vch.de

    Q & A

    Basic: What are the standard laboratory methods for synthesizing undecanoic anhydride, and how can reproducibility be ensured?

    Answer:
    this compound is typically synthesized via acid chloride routes (e.g., reacting undecanoic acid with phosphorus pentachloride) or direct condensation under anhydrous conditions. Key steps include:

    • Stoichiometric control : Maintain a 2:1 molar ratio of undecanoic acid to acyl chloride agent.
    • Solvent selection : Use dry dichloromethane or toluene to minimize hydrolysis.
    • Temperature control : Reactions are often conducted at 0–5°C to prevent side reactions.
    • Purification : Distillation under reduced pressure or recrystallization from non-polar solvents.

    For reproducibility, document all parameters (e.g., reaction time, solvent purity) in the experimental section, and provide raw spectral data (NMR, IR) in supplementary materials .

    Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

    Answer:
    A multi-technique approach is critical:

    • NMR spectroscopy : ¹H NMR (δ ~2.5–2.7 ppm for α-methylene protons; δ ~2.0–2.2 ppm for carbonyl-adjacent protons) and ¹³C NMR (δ ~170–175 ppm for anhydride carbonyls).
    • IR spectroscopy : Peaks at ~1800 cm⁻¹ (asymmetric C=O stretch) and ~1750 cm⁻¹ (symmetric stretch).
    • Mass spectrometry : Molecular ion peaks at m/z 340 (C₂₂H₄₀O₃).
    • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS with a non-polar capillary column.

    Elemental analysis (C, H, O) should match theoretical values within ±0.3% .

    Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound in esterification reactions?

    Answer:
    Contradictions often arise from unaccounted variables (e.g., moisture levels, catalyst activation). Methodological steps include:

    Standardize conditions : Fix solvent (e.g., dry THF), temperature (e.g., 60°C), and catalyst loading (e.g., 5 mol%).

    Factorial design : Use a 2³ design to test interactions between variables (temperature, catalyst type, molar ratio).

    Statistical validation : Apply ANOVA to identify significant factors (e.g., p < 0.05).

    Mechanistic studies : Use in-situ FTIR or NMR to monitor reaction progress and intermediate formation.

    Publish raw kinetic data and error margins to facilitate cross-study comparisons .

    Advanced: How to design a factorial experiment to optimize esterification yields using this compound?

    Answer:
    Step 1 : Identify critical factors (e.g., temperature, catalyst concentration, substrate ratio).
    Step 2 : Define levels (e.g., 50°C vs. 80°C; 2 mol% vs. 5 mol% catalyst).
    Step 3 : Use a 2³ full factorial design (8 experiments) with triplicate runs.
    Example Table :

    FactorLow LevelHigh Level
    Temperature50°C80°C
    Catalyst Loading2 mol%5 mol%
    Molar Ratio1:11:1.5

    Step 4 : Analyze results via response surface methodology (RSM) to identify optimal conditions .

    Basic: What are the key spectroscopic signatures distinguishing this compound from its acid precursor?

    Answer:

    • IR : Undecanoic acid shows a broad O-H stretch (~2500–3300 cm⁻¹) absent in the anhydride.
    • ¹H NMR : The acid precursor has a carboxylic proton (δ ~10–12 ppm), while the anhydride shows split peaks for the α-methylene group.
    • Mass Spec : The anhydride’s molecular ion is 42 atomic mass units higher than the acid due to the loss of two hydroxyl groups .

    Advanced: How can this compound be applied in cross-disciplinary research (e.g., materials science or drug delivery)?

    Answer:

    • Polymer Chemistry : As a monomer for biodegradable polyanhydrides. Optimize polymerization via ring-opening (e.g., using Sn(Oct)₂ catalyst) .
    • Drug Delivery : Study hydrolysis kinetics (pH 7.4 buffer, 37°C) to tune release profiles. Use UV-Vis or HPLC to quantify degradation products.
    • Theoretical Frameworks : Link to free-energy calculations (DFT) to predict reactivity or solubility parameters .

    Basic: What safety protocols are essential when handling this compound in laboratory settings?

    Answer:

    • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
    • Ventilation : Use fume hoods to avoid inhalation of vapors.
    • Spill Management : Neutralize with sodium bicarbonate and absorb with inert material.
    • Disposal : Follow hazardous waste guidelines for organic anhydrides .

    Advanced: How to address gaps in understanding the hydrolysis mechanism of this compound under physiological conditions?

    Answer:

    Kinetic Studies : Use pseudo-first-order conditions with excess water. Monitor via conductivity or pH stat.

    Isotopic Labeling : Introduce ¹⁸O in the anhydride to track hydrolysis pathways (GC-MS analysis).

    Computational Modeling : Apply MD simulations to study water penetration into the anhydride matrix .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.